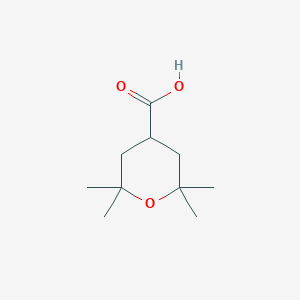

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

2,2,6,6-tetramethyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFVEPKQZXHQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Esterification Reactions

The compound is utilized in various esterification processes due to its carboxylic acid functionality. Research indicates that it can serve as a precursor for synthesizing esters through both Fischer esterification and other catalytic methods. For instance, studies have shown that the compound can react with alcohols under acidic conditions to yield esters with high efficiency .

Table 1: Esterification Reaction Yields

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Ti(IV) Aminotriphenolate | 150 °C for 6 hours | 62% |

| Ti(OiPr)4 | 150 °C for 6 hours | 79% |

Applications in Medicinal Chemistry

2. Antimicrobial Activity

Recent studies have explored the biological activities of derivatives of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid. Compounds synthesized from this acid have shown promising antimicrobial properties against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives of the compound against common bacterial strains. The results indicated that modifications to the structure could enhance antibacterial activity, suggesting potential for development into therapeutic agents.

Applications in Materials Science

3. Polymer Synthesis

The compound has been investigated for its role in synthesizing novel polymers. Its ability to participate in polymerization reactions allows it to be incorporated into polymer chains, potentially enhancing properties such as flexibility and thermal stability.

Table 2: Polymer Properties

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 5 | 200 |

| Polyethylene Glycol | 10 | 180 |

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Acidity : The carboxylic acid group in all analogs contributes to acidity (pKa ~2–4). However, electron-donating substituents like methyl groups (e.g., in 4-Methyltetrahydro-2H-pyran-4-carboxylic acid) slightly reduce acidity compared to the parent compound .

- Lipophilicity: The tetramethyl substitution in the target compound significantly increases logP (~1.8–2.2) compared to non-methylated analogs (logP ~0.5), enhancing membrane permeability .

- Steric Effects : The 2,2,6,6-tetramethyl configuration introduces substantial steric hindrance, reducing nucleophilic attack at the carbonyl group compared to less substituted analogs .

Biological Activity

Overview

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid (CAS No. 1429421-99-7) is a cyclic carboxylic acid with potential biological activities that have garnered interest in various fields including medicinal chemistry and biochemistry. This compound's unique structure, characterized by multiple methyl groups and a tetrahydropyran ring, contributes to its distinct chemical properties and biological interactions.

- Molecular Formula : C10H18O3

- Molecular Weight : 186.25 g/mol

- IUPAC Name : 2,2,6,6-tetramethyloxane-4-carboxylic acid

- SMILES Notation : OC(=O)C1CC(C)(C)OC(C1)(C)C

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, influencing biochemical pathways critical for cellular processes. Specific studies have indicated potential roles in:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest it may exhibit inhibitory effects against certain bacterial strains.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study evaluated the antioxidant capacity of several carboxylic acids, including this compound. Results indicated a significant reduction in lipid peroxidation in vitro when tested against reactive oxygen species (ROS) .

- Antimicrobial Activity :

- Enzyme Interaction :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Structure | Moderate neuroactivity |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Structure | Low antioxidant activity |

| 2-Hydroxyethyl methacrylate | Structure | High cytotoxicity |

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies:

Q & A

Q. What are the optimal synthetic routes for 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of tetrahydropyran derivatives often employs Prins cyclization , a method validated for structurally similar compounds (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran). Key parameters include:

- Catalysts : Acidic catalysts (e.g., H₂SO₄ or Lewis acids) to promote cyclization .

- Temperature : Controlled heating (80–120°C) to balance reaction rate and byproduct formation .

- Solvents : Anhydrous conditions (e.g., dichloromethane) to avoid hydrolysis . For carboxylation, post-cyclization oxidation or carboxyl group introduction via Grignard reactions or CO₂ insertion may be applied. Yield optimization requires monitoring intermediates via HPLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing axial vs. equatorial methyl groups) .

- Melting Point Analysis : Compare experimental values (e.g., 87–89°C for analogous tetrahydropyran-4-carboxylic acids) with literature to assess purity .

- HPLC : Reverse-phase chromatography with UV detection to quantify impurities (<2% threshold for pharmaceutical intermediates) .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

Critical properties include:

- Boiling Point : ~264.5°C (similar to tetrahydro-2H-pyran-4-carboxylic acid), necessitating vacuum distillation for purification .

- Density : ~1.185 g/cm³, influencing solvent selection for recrystallization .

- Hydrophilicity : The carboxylic acid group enhances water solubility, requiring anhydrous storage to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in its synthesis?

Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways. For example:

- Transition State Analysis : Identifies favored axial/equatorial configurations of methyl groups .

- QM/MM Simulations : Model crystal packing effects (e.g., hydrogen bonding between carboxylic acid groups) to guide crystallization protocols . Pair computational results with X-ray crystallography to validate predicted conformations .

Q. What strategies address contradictions in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or residual solvents. Mitigation approaches:

- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions (e.g., endothermic peaks at 170°C for decarboxylation) .

- Elemental Analysis : Verify stoichiometry (e.g., C₉H₁₆O₃ requires C 57.43%, H 8.53%) to rule out hydrate formation .

- Comparative NMR : Cross-check with high-purity reference standards from authoritative databases (e.g., PubChem, ECHA) .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?

The carboxylic acid group enables:

- Prodrug Design : Esterification to improve bioavailability (e.g., ethyl ester derivatives) .

- Metal Coordination : Chelation with transition metals (e.g., Cu²⁺) for catalytic or antibacterial studies .

- Peptide Conjugation : Amide bond formation with amino groups for targeted drug delivery .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products?

- LC-MS/MS : Identifies hydrolyzed products (e.g., tetrahydropyran-4-ol) at trace levels .

- FT-IR Spectroscopy : Monitors carbonyl (C=O) and hydroxyl (O-H) stretches to detect oxidation or hydration .

Q. How can reaction scalability be achieved without compromising stereoselectivity?

- Flow Chemistry : Continuous reactors minimize thermal gradients, improving consistency in large-scale Prins cyclization .

- Catalyst Immobilization : Silica-supported acids enhance recyclability and reduce metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.